Acetic acid;manganese
Description
Significance in Contemporary Chemical Science
Manganese acetate (B1210297) holds a crucial position in modern chemistry, primarily due to its role as an efficient and versatile catalyst. manglamchemicals.comrsc.org Its applications span various sectors, including the production of polymers, dyes, and pharmaceuticals. chemiis.comceramic-glazes.com
In the realm of organic synthesis , manganese(III) acetate has emerged as a valuable one-electron oxidant. rsc.org It facilitates a variety of chemical transformations, including oxidation reactions, the formation of carbon-carbon bonds, and polymerization processes. manglamchemicals.com This compound is particularly noted for its ability to promote free-radical reactions under mild conditions, which is a significant advantage in the synthesis of complex organic molecules. researchgate.netrsc.org For instance, it is instrumental in the creation of lactones from the reaction of alkenes and acetic acid. wikipedia.org The mechanism is thought to involve the formation of radical intermediates that then react with the alkene, leading to ring closure. wikipedia.org
Manganese(II) acetate is also a widely used catalyst, especially in oxidation reactions where it promotes the oxidation of various organic compounds. A notable application is in the production of terephthalic acid, a key precursor for PET plastics. chemiis.com Furthermore, it serves as a drying agent in paints and varnishes by promoting the oxidation and polymerization of oils. chemiis.comdcceew.gov.au
The physical and chemical properties of manganese acetate contribute to its utility. Manganese(II) acetate tetrahydrate, for example, is a pink crystalline solid soluble in water and methanol (B129727). chemiis.comontosight.ai The different hydration states and oxidation levels of manganese acetate allow for a range of reactivities and applications.
Foundational Research Trajectories of Manganese Acetate Compounds
The study of manganese acetate compounds has a rich history, with early research focusing on their synthesis and basic chemical properties. Initial methods for preparing manganese(II) acetate involved reacting manganese(II) oxide or carbonate with acetic acid. wikipedia.orgceramic-glazes.com
A significant area of foundational research has been the investigation of the crystal structure of manganese acetate. X-ray diffraction studies have been crucial in understanding the coordination environment of the manganese ions. For instance, the crystal structure of manganese(II) acetate dihydrate reveals a polymeric structure where each manganese(II) center is coordinated to six oxygen atoms from water molecules and acetate groups. wikipedia.org Similarly, the tetrahydrate form has been shown to have a monoclinic crystal structure where manganese atoms are linked by acetate groups. iucr.org
Early investigations also delved into the catalytic activity of manganese acetates. The ability of manganese(III) acetate to initiate free-radical reactions was a pivotal discovery, opening up new avenues in organic synthesis. nih.gov Researchers explored its use in various cyclization reactions, which are fundamental processes for constructing cyclic molecules often found in natural products and pharmaceuticals. researchgate.netresearchgate.netbrandeis.edu
Furthermore, foundational studies on the synthesis of manganese(III) acetate itself have been important. A common laboratory preparation involves the oxidation of manganese(II) acetate with potassium permanganate (B83412) in acetic acid. wikipedia.orgthieme-connect.com The development of electrochemical methods for its synthesis has also been an area of research. wikipedia.orgresearchgate.net These foundational studies have laid the groundwork for the diverse applications of manganese acetate compounds seen in chemical research and industry today.
Interactive Data Tables
Physical and Chemical Properties of Manganese Acetate Forms
| Property | Manganese(II) Acetate (Anhydrous) | Manganese(II) Acetate Tetrahydrate | Manganese(III) Acetate Dihydrate |
| Formula | Mn(CH₃COO)₂ | Mn(CH₃COO)₂·4H₂O | Mn(O₂CCH₃)₃·2H₂O |
| Molar Mass | 173.03 g/mol wikipedia.org | 245.09 g/mol ontosight.ai | --- |
| Appearance | White crystals wikipedia.org | Pale pink monoclinic crystals wikipedia.org | Brown solid wikipedia.org |
| Density | 1.74 g/cm³ wikipedia.org | 1.59 g/cm³ wikipedia.orgontosight.ai | --- |
| Melting Point | 210 °C (decomposes) wikipedia.orgamericanelements.com | 80 °C wikipedia.org | --- |
| Solubility | Soluble in water and methanol wikipedia.orgamericanelements.com | Soluble in water and ethanol (B145695) wikipedia.orgontosight.ai | Soluble in acetic acid and water wikipedia.org |
Spectroscopic Data of Manganese Acetate
| Spectroscopic Technique | Manganese(II) Acetate | Manganese(III) Acetate |
| Infrared (IR) Spectroscopy | Characteristic peaks for acetate modes can be observed. acs.org | Shows characteristic bands for acetate groups. acs.org |
| UV-Vis Spectroscopy | --- | Used to characterize Mn(IV) species generated from manganese acetate in acetic acid solutions. rsc.org |
| Nuclear Magnetic Resonance (NMR) | --- | --- |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2180-18-9 |
|---|---|
Molecular Formula |
C2H4MnO2 |
Molecular Weight |
114.99 g/mol |
IUPAC Name |
acetic acid;manganese |
InChI |
InChI=1S/C2H4O2.Mn/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
JXNCBISRWFPKJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[Mn] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Manganese Acetates
Synthesis of Manganese(II) Acetate (B1210297)
Manganese(II) acetate, a precursor for various manganese compounds, can be synthesized through several chemical and electrochemical methods.
A common and straightforward method for preparing manganese(II) acetate involves the reaction of manganese(II) compounds such as manganese(II) oxide (MnO), manganese(II) carbonate (MnCO₃), or manganese(II) hydroxide (B78521) (Mn(OH)₂) with acetic acid (CH₃COOH). ceramic-glazes.comwikipedia.orgcrystalls.info The general reactions are as follows:
From Manganese(II) Carbonate: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O + CO₂ wikipedia.orgcrystalls.info
From Manganese(II) Oxide: MnO + 2CH₃COOH → Mn(CH₃COO)₂ + H₂O ceramic-glazes.com
From Manganese(II) Hydroxide: Mn(OH)₂ + 2CH₃COOH → Mn(CH₃COO)₂ + 2H₂O crystalls.info
The synthesis using manganese carbonate typically involves adding the carbonate incrementally to a heated solution of acetic acid (around 80–100°C) until the effervescence of carbon dioxide ceases. The resulting solution is then filtered, the pH is adjusted, and the product is crystallized upon cooling. A similar procedure is followed for manganese(II) hydroxide, which offers the advantage of not producing CO₂ gas.
Another established pathway is the reaction of manganese(II) chloride (MnCl₂) with sodium acetate (CH₃COONa). ceramic-glazes.comcrystalls.info In this double displacement reaction, equimolar solutions of the reactants are mixed, typically at around 50°C. This causes the precipitation of sodium chloride, leaving manganese(II) acetate in the solution. The product can then be isolated by methods such as rotary evaporation and recrystallization from ethanol (B145695), with reported yields of 85–90%.
The following table summarizes key parameters for these chemical synthesis routes.
| Starting Material | Reagent | Reaction Temperature | Key Steps | Reported Yield |
| Manganese(II) Carbonate | Acetic Acid | 80–100°C | Incremental addition, filtration, pH adjustment, crystallization. | 98–99% purity. |
| Manganese(II) Hydroxide | 10% Acetic Acid | 60°C | Dissolution, vacuum concentration, crystallization at 5°C. | 99% purity. |
| Manganese(II) Chloride | Sodium Acetate | 50°C | Mixing of equimolar solutions, precipitation of NaCl, rotary evaporation, recrystallization. | 85–90%. |
An industrial method for producing high-purity manganese(II) acetate utilizes electrolytic manganese metal. A patented process involves reacting electrolytic manganese flakes (99.9% purity) with glacial acetic acid. The key steps of this process include:
Charging the reactor with electrolytic manganese and glacial acetic acid.
Heating the mixture under reflux at 70–90°C until the pH stabilizes at 6.5–7.0.
Filtering to remove solids and acidifying the filtrate to a pH of 4.0–4.6.
Concentrating the solution under a vacuum.
Crystallizing the manganese(II) acetate tetrahydrate by slow cooling.
A method has also been developed to prepare manganese acetate from the leaching residues of electrolytic manganese metal, which involves a series of purification and reaction steps. google.com This process includes precipitating manganese carbonate from the residue washings, purifying it, and then reacting it with acetic acid. google.com
Synthesis of Manganese(III) Acetate
Manganese(III) acetate is a powerful oxidizing agent used extensively in organic synthesis. It is typically prepared as a dihydrate and can be synthesized through both chemical and electrochemical oxidation methods.
The most common laboratory preparation of manganese(III) acetate dihydrate involves the oxidation of manganese(II) acetate with potassium permanganate (B83412) (KMnO₄) in a solution of glacial acetic acid. nih.govwikipedia.orgmdma.chthieme-connect.com The reaction is typically carried out by heating a mixture of manganese(II) acetate tetrahydrate in glacial acetic acid to around 110°C, followed by the portion-wise addition of powdered KMnO₄. mdma.chthieme-connect.com The reaction mixture is heated for a short period after the addition is complete, then cooled to allow the brown manganese(III) acetate dihydrate to crystallize. mdma.ch Yields for this method are reported to be around 82%. mdma.ch The anhydrous form of manganese(III) acetate can be produced by adding acetic anhydride (B1165640) to the reaction mixture. nih.govwikipedia.org
An alternative chemical oxidation method employs lead(IV) oxide (PbO₂) as the oxidizing agent. A reported method involves the reaction of manganese(II) acetate tetrahydrate with lead(IV) oxide in acetic acid as the solvent, which produces a very pure form of manganese(III) acetate dihydrate (99.6%). tandfonline.com
The table below outlines the key features of these chemical oxidation routes.
| Starting Material | Oxidizing Agent | Solvent | Reaction Temperature | Product | Reported Purity/Yield |
| Manganese(II) Acetate Tetrahydrate | Potassium Permanganate (KMnO₄) | Glacial Acetic Acid | ~110°C | Manganese(III) Acetate Dihydrate | 82% Yield. mdma.ch |
| Manganese(II) Acetate Tetrahydrate | Lead(IV) Oxide (PbO₂) | Acetic Acid | Not specified | Manganese(III) Acetate Dihydrate | 99.6% Purity. tandfonline.com |
Electrochemical methods provide an alternative route to manganese(III) acetate, often with high purity and avoiding the need for chemical oxidants. nih.gov The process involves the anodic oxidation of a manganese(II) acetate solution in an acetic acid medium. wikipedia.orgnih.govcore.ac.uk Studies have shown that manganese(III) acetate can be generated in situ at a platinum electrode in acetic acid. niscpr.res.inresearchgate.net
Research into the electrochemical synthesis has explored various cell designs, including bipolar packed-bed and trickle-bed electrode cells, to optimize the yield. tubitak.gov.trresearchgate.net In these systems, a solution of manganese(II) acetate in an aqueous acetic acid mixture is electrolyzed. tubitak.gov.trresearchgate.net The efficiency of the oxidation of Mn(II) to Mn(III) is influenced by parameters such as current density, acetic acid concentration, and temperature. core.ac.uk For instance, a current efficiency of up to 82% for the formation of manganic acetate has been reported under optimized conditions. core.ac.uk The stability of the generated manganese(III) acetate is also a key factor, with higher concentrations of acetic acid leading to a more stable product. core.ac.uk
Preparation of Manganese Acetate Derivatives and Complexes (e.g., Manganese(IV) complexes)
The chemistry of manganese extends beyond the +2 and +3 oxidation states, and manganese(IV) complexes with acetate-containing ligand environments have been synthesized. While simple manganese(IV) acetate is not a common isolated compound, manganese(IV) can be stabilized in complexes.
One synthetic approach involves the direct reaction of manganese(II) acetate tetrahydrate with specific ligands in an appropriate solvent, where the manganese is oxidized to the +4 state, likely by aerial oxygen. researchgate.nettandfonline.comjocpr.com For example, manganese(IV) complexes have been synthesized via a template method by reacting manganese(II) acetate, oxaloyldihydrazine, and 2-hydroxy-1-naphthaldehyde (B42665) in ethanol. researchgate.nettandfonline.com Similarly, reacting manganese(II) acetate with disalicylaldehyde oxaloyldihydrazone in ethanol, again with aerial oxygen as the likely oxidant, has yielded manganese(IV) complexes. jocpr.com
Another strategy involves the oxidation of pre-formed dinuclear Mn(III) complexes to their corresponding Mn(IV) analogues. google.com Furthermore, manganese(IV) acetate species have been generated and characterized in acetic acid solutions for studies of their reactivity. rsc.org
Manganese(III) acetate itself is a key reagent in the synthesis of various organic derivatives. For instance, it mediates the free-radical cyclization of diarylmethylenecyclopropa[b]naphthalenes to produce 1,2-benzanthracene derivatives in the presence of acetic acid. acs.org
Coordination Chemistry and Structural Elucidation of Manganese Acetate Complexes
Ligand Environment and Coordination Geometry of Manganese Acetate (B1210297)
The coordination environment around the manganese ion in acetate complexes is highly adaptable, influenced by the oxidation state of the manganese, the nature of the solvent, and the presence of other coordinating ligands. This adaptability leads to a rich variety of structural motifs.
Octahedral Coordination Preferences
Manganese(II) and Manganese(III) ions predominantly favor an octahedral coordination geometry. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net This preference is a result of the electronic configuration of the manganese ions and the minimization of ligand-ligand repulsion. acs.org For instance, the Mn(II) ion, with its high-spin d⁵ electronic configuration, lacks crystal field stabilization energy for any specific geometry, yet it most commonly adopts an octahedral arrangement. acs.org Similarly, Mn(III) complexes also show a strong tendency towards octahedral coordination. rsc.orgresearchgate.net
Calculations have identified that for Mn(II), the most thermodynamically stable octahedral coordination environment is the Mn(OAc)₂(HOAc)₂ complex, which features two bidentate acetate ligands. rsc.org For Mn(III), the most stable configuration is the Mn(OAc)₃(H₂O)₁ complex, containing two chelating and one monodentate acetate ligand. rsc.org
Crystal Structure Determination of Manganese Acetate Compounds
X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangements of atoms in manganese acetate compounds, revealing complex polymeric structures and unique coordination networks.
Anhydrous Manganese(III) Acetate Polymeric Structures
Anhydrous manganese(III) acetate is not a simple monomeric salt but exists as a linear coordination polymer. researchgate.netmdpi.comchemeurope.com The empirical formula is often represented as [Mn₃O(OAc)₆ · AcOH · OAc]n. researchgate.net The fundamental structural unit is a trinuclear oxo-centered cluster, [Mn₃O(OAc)₆]⁺, where three manganese atoms form an equilateral triangle with a central oxygen atom. researchgate.net These trinuclear units are linked together by bridging acetate groups, and acetic acid molecules complete the distorted octahedral coordination around the manganese atoms. researchgate.netmdpi.com This polymeric nature is a key feature of its crystal structure. researchgate.net
Manganese(II) Acetate Coordination Compounds (e.g., with EMIM ionic compounds)
The synthesis of manganese(II) acetate with 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM][OAc]) has led to the formation of novel coordination compounds. acs.orgnih.govfigshare.comacs.org Two such compounds, with the simplified empirical formulas Mn₄(OAc)₁₀[EMIM]₂ and Mn₄(OAc)₁₀[EMIM]₂·2H₂O, have been characterized. acs.orgnih.gov Both feature extended chains of Mn²⁺ ions that are octahedrally coordinated exclusively by acetate anions. acs.orgnih.govfigshare.comacs.org This arrangement, where the metal cations are arranged in a chain and coordinated solely by acetate ligands, was observed for the first time in these compounds. acs.org The [EMIM]⁺ cations and water molecules (in the hydrated form) are located between these chains and interact via hydrogen bonds with the acetate oxygen atoms, but not directly with the manganese centers. acs.orgnih.gov
The table below provides crystallographic data for a representative Mn(II)-EMIM acetate compound:
| Compound | Formula | Crystal System | Space Group | Key Structural Feature |
| Mn₄(OAc)₁₀[EMIM]₂ | C₁₆H₂₆Mn₂N₂O₁₀ | Triclinic | P-1 | Extended chains of octahedrally coordinated Mn²⁺ ions |
One-Dimensional Coordination Polymers
Manganese acetate has been shown to form various one-dimensional (1D) coordination polymers. researchgate.netnih.govencyclopedia.pubmdpi.comrsc.org The first reported 1D coordination polymer of this type was [Mn₃O(ac)₇(Hac)]n, which consists of [Mn₃(μ₃-O)(ac)₆(Hac)] acetate clusters linked by acetate bridges. encyclopedia.pubmdpi.com
Another example involves a complex with 5-(1,3-dioxo-4,5,6,7-tetraphenylisoindolin-2-yl)isophthalic acid, synthesized from manganese(II) acetate tetrahydrate. nih.gov In this compound, the Mn(II) center is hexacoordinated by oxygen atoms from the isophthalate (B1238265) ligand, as well as from methanol (B129727) and dimethylformamide (DMF) solvent molecules, forming a 1D chain. nih.gov
The assembly of pre-formed manganese cluster building blocks can also lead to 1D coordination polymers. For instance, rhombic [MnII₂MnIII₂(hmp)₆]⁴⁺ complexes react with acetate to form 1D chains connected through double syn-syn carboxylate bridges. rsc.org
Theoretical and Computational Approaches to Coordination (e.g., DFT simulations)
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex coordination chemistry of manganese acetate. rsc.org These approaches provide critical insights into catalyst structures, coordination dynamics, and energetic landscapes that are often difficult to characterize experimentally, especially under harsh industrial conditions. rsc.orgresearchgate.net By simulating manganese acetate complexes at the atomic level, researchers can predict the most stable structures, understand the dynamic behavior of ligands, and quantify the energetics of ligand binding and exchange. rsc.orgru.nl
Investigation of Catalyst Structure and Coordination Dynamics
Computational studies, combining DFT with first-principles molecular dynamics (MD) simulations, have been instrumental in understanding the speciation of manganese acetate catalysts in solution. rsc.org These simulations can model the system under industrially relevant conditions of high temperature and pressure, providing a window into the dynamic nature of the catalyst's coordination environment. rsc.orgresearchgate.net
Research has focused on both Mn(II) and Mn(III) species, which are key players in redox catalytic cycles. rsc.org DFT calculations are used to determine the Gibbs free energies (ΔG) for various potential coordination complexes, identifying the most thermodynamically stable forms. rsc.orgresearchgate.net For instance, in an aqueous acetic acid solvent, the most stable coordination environments have been calculated to be Mn(OAc)₂(HOAc)₂ for Mn(II) and Mn(OAc)₃(H₂O)₁ for Mn(III). rsc.org In the Mn(II) complex, the acetate ligands are bidentate, while the most stable Mn(III) complex features two chelating (bidentate) and one monodentate acetate ligand. rsc.org
First-principles MD simulations build upon these static DFT calculations to explore the dynamic behavior of these complexes. rsc.org These simulations reveal a highly labile coordination sphere where ligands can rapidly exchange. For example, bidentate acetate ligands can quickly become monodentate and then re-coordinate. rsc.org The simulations show that for Mn(II), while the six-coordinate Mn(OAc)₂(HOAc)₂ is the most frequently observed species, five-coordinate and even four-coordinate species are also present for significant portions of the simulation time. rsc.orgrsc.org This indicates a dynamic equilibrium between different coordination numbers. rsc.org Similarly, Mn(III) complexes also exhibit this dynamic ligand exchange. rsc.org
The table below summarizes the statistical analysis of different coordination environments for Mn(II) and Mn(III) observed in first-principles MD simulations in aqueous acetic acid. rsc.orgresearchgate.net
Table 1: Observed Inner-Sphere Complexes for Mn(II) and Mn(III) from MD Simulations
| Coordination Number | Mn(II) Species | Prevalence (%) | Mn(III) Species | Prevalence (%) |
|---|---|---|---|---|
| 6 | Mn(OAc)₂(HOAc)₂ | 45.8 | - | - |
| 5 | Mn(OAc)₂(HOAc)₂(H₂O)₁ | 31.6 | - | - |
| 5 | - | - | Mn(OAc)₃(HOAc)₁ | 49.7 |
| 4 | Various | 14.5 | Various | 0.7 |
| Other | Various | < 10 | Various | < 50 |
Data sourced from first-principles molecular dynamics simulations in 33.3 mol% aqueous acetic acid. rsc.orgresearchgate.netrsc.org
These computational findings highlight that a static picture of the catalyst structure is insufficient. The coordination environment of manganese acetate is dynamic, with a constant interplay between different coordination numbers and ligand types (water, acetic acid, monodentate acetate, bidentate acetate), which is crucial for its catalytic activity. rsc.org
Binding Energies and Hydration Shell Analysis
DFT calculations are crucial for quantifying the binding energies of different ligands to the manganese center and for analyzing the structure of the surrounding hydration shell. The free energy changes (ΔG) associated with ligand substitution and chelation provide a thermodynamic basis for understanding catalyst stability. rsc.orgresearchgate.net
For Mn(II) and Mn(III) acetate complexes, the dissociation of acetate ligands to form cationic species is generally endergonic (energetically unfavorable), with ΔG values ranging from 0.27 to 1.28 eV. rsc.org This suggests that the neutral manganese acetate complexes are the predominant forms in solution. rsc.org Computational analyses allow for a detailed comparison of the relative stabilities of different isomers and ligand compositions. For example, the substitution of an acetic acid ligand with a water molecule or the change in acetate coordination from monodentate to bidentate can be quantified. rsc.orgresearchgate.net
The table below presents the relative free energies for various octahedrally coordinated Mn(III) complexes, illustrating the energetic landscape.
Table 2: Relative Free Energies (ΔG) of Mn(III) Acetate Complexes
| Complex | Acetate Coordination | Relative ΔG (eV) |
|---|---|---|
| Mn(OAc)₃(H₂O)₁ | 2 bidentate, 1 monodentate | -1.62 |
| Mn(OAc)₃(HOAc)₁ | 2 bidentate, 1 monodentate | -1.60 |
| Mn(OAc)₃(HOAc)₃ | 3 monodentate | 0.00 |
| Mn(OAc)₃ | 3 bidentate | +0.02 |
| Mn(OAc)₃(H₂O)₂ | 1 bidentate, 2 monodentate | +0.46 |
ΔG values are calculated relative to Mn(OAc)₃(HOAc)₃ under industrial conditions (473 K, 2.25 MPa) using the PBE0 density functional. rsc.orgresearchgate.net
These calculations show that the Mn(OAc)₃(H₂O)₁ complex is the most thermodynamically stable for Mn(III). rsc.org However, MD simulations sometimes show a prevalence of a slightly less stable complex like Mn(OAc)₃(HOAc)₁, suggesting that kinetic factors and explicit solvent interactions also play a critical role. rsc.org
Catalytic Science and Reaction Mechanisms of Manganese Acetates
Oxidation Catalysis
Manganese acetates are renowned for their catalytic activity in a range of oxidation reactions. They can activate molecular oxygen or peroxides, making them potent catalysts for the transformation of hydrocarbons and other organic substrates.
Manganese acetate (B1210297) plays a crucial role as a catalyst in large-scale industrial aerobic oxidation processes. One of the most significant applications is in the production of terephthalic acid from p-xylene (B151628). ekb.egchemiis.comkhonorchem.com This process, often carried out in acetic acid, utilizes a catalyst system typically composed of cobalt acetate and manganese acetate, with a bromide source as a promoter. ekb.egnih.govmdpi.com The reaction is generally conducted at elevated temperatures (175–225 °C) and pressures (15–30 atm). ekb.egmdpi.com The synergistic effect between cobalt and manganese is critical for the high efficiency of the reaction. nih.gov Manganese acetate is also utilized as a catalyst in the industrial production of acetic acid. qdsincerechem.comgoogle.com
The general scheme for the aerobic oxidation of p-xylene to terephthalic acid is a multi-step process involving the initial oxidation of a methyl group to a carboxylic acid, followed by the oxidation of the second methyl group. The role of the manganese catalyst is to facilitate the formation of radical intermediates that propagate the oxidation chain reaction.
Table 1: Typical Reaction Conditions for the Aerobic Oxidation of p-Xylene
| Parameter | Condition |
| Catalyst | Cobalt Acetate, Manganese Acetate |
| Promoter | Bromide source (e.g., HBr, NaBr) |
| Solvent | Acetic Acid |
| Oxidant | Air or Oxygen |
| Temperature | 175–225 °C |
| Pressure | 15–30 atm |
Manganese acetates are effective catalysts for oxidations utilizing peroxides, such as tert-butylhydroperoxide (TBHP) and peracetic acid, as the terminal oxidant. acs.orgorganic-chemistry.org For instance, manganese(III) acetate, in conjunction with TBHP, can be used for the allylic oxidation of alkenes. acs.org These reactions often proceed under mild conditions and exhibit good selectivity. The manganese catalyst activates the peroxide, leading to the formation of reactive oxygen species that then oxidize the substrate. In some systems, additives like sodium acetate and salicylic (B10762653) acid can enhance the rate of epoxidation reactions. organic-chemistry.org While manganese(II) salts can catalyze alkene epoxidation with hydrogen peroxide, the presence of a bicarbonate buffer is often necessary. organic-chemistry.org The reaction of manganese(II) with superoxide (B77818) has been shown to be inhibited by hydrogen peroxide, a product of the reaction, unless catalase is present. nih.gov
Manganese acetates are employed in the oxidation of a diverse range of organic substrates.
Alkenes: Manganese(III) acetate can catalyze the allylic oxidation of alkenes to enones with excellent regioselectivity and chemoselectivity. acs.org The reaction conditions can be tuned; for example, Δ⁵-steroids are transformed into bioactive Δ⁵-en-7-ones under a nitrogen atmosphere, while simple alkenes are converted to enones under an oxygen atmosphere. acs.org The oxidation of alkenes with manganese(III) acetate in acetic acid can also lead to the formation of γ-lactones. rsc.orgwikipedia.orgacs.org The composition of the solvent, particularly the presence of acetic anhydride (B1165640), significantly influences the product distribution. rsc.org
Aromatic Compounds: Manganese(III) acetate can mediate the oxidative coupling of aromatic compounds. For instance, furan (B31954) reacts selectively at the α-position. wikipedia.org The intramolecular aromatic alkylation of α-arylalkyl and α-(aryloxy)alkyl β-dicarbonyl derivatives can be achieved through oxidation with manganese(III) acetate in acetic acid. acs.org
L-methionine: The kinetics and mechanism of the oxidation of L-methionine by manganese(III) in an aqueous acetic acid medium have been studied. researchgate.net The reaction rate shows a fractional order dependence on the concentrations of manganese(III), L-methionine, and acetate ions, and an inverse fractional order with respect to the hydrogen ion concentration. researchgate.net
Cyanoacetic acid: While specific detailed studies on the oxidation of cyanoacetic acid by manganese acetate were not prevalent in the reviewed literature, the general principles of manganese(III) acetate oxidation of compounds with active methylene (B1212753) groups suggest its potential for such transformations.
Acetophenones: Manganese(III) acetate is used for the regioselective oxidation of various cyclic α,β-unsaturated ketones and aromatic ketones. organic-chemistry.org This process can introduce an acetoxy group at the α'-position, yielding α'-acetoxy α,β-unsaturated cyclic ketones, which are valuable synthetic intermediates. organic-chemistry.org The oxidation of enolizable carbonyl compounds, including acetophenones, by manganese(III) acetate generates α-oxoalkyl radicals that can undergo further reactions. wikipedia.org
Table 2: Examples of Manganese Acetate-Catalyzed Oxidation of Organic Substrates
| Substrate | Catalyst System | Product(s) |
| p-Xylene | Mn(OAc)₂/Co(OAc)₂/Br⁻, O₂ | Terephthalic Acid |
| Alkenes | Mn(OAc)₃, t-BuOOH, O₂ | Enones |
| Alkenes | Mn(OAc)₃, Acetic Acid | γ-Lactones |
| Furan | Mn(OAc)₃ | α-Substituted Furans |
| L-methionine | Mn(OAc)₃ | Oxidized Methionine Products |
| Acetophenones | Mn(OAc)₃ | α'-Acetoxy Acetophenones |
Radical Reactions and Organic Transformations
Manganese(III) acetate is a powerful one-electron oxidant that is widely used to initiate free-radical reactions. rsc.org It effectively oxidizes compounds with enolizable protons, such as ketones, β-dicarbonyl compounds, and carboxylic acids, to generate carbon-centered radicals. wikipedia.orgmdpi.com These radicals can then participate in a variety of synthetically useful transformations.
One of the most significant applications of manganese(III) acetate in organic synthesis is in mediating radical cyclization reactions. rsc.orgmdpi.com A classic example is the synthesis of γ-lactones from the reaction of alkenes with acetic acid, a transformation first reported in 1968. mdpi.comnih.gov The mechanism involves the oxidation of acetic acid by manganese(III) acetate to generate a carboxymethyl radical (•CH₂COOH). This radical then adds to the alkene, and the resulting radical intermediate is further oxidized by another equivalent of manganese(III) acetate to a carbocation, which then undergoes cyclization to form the γ-lactone. nih.gov This methodology has been extended to a wide range of substrates and is a key step in the synthesis of various natural products. mdpi.comrsc.orgtandfonline.com
The general mechanism for γ-lactone synthesis is as follows:
Formation of the carboxymethyl radical from acetic acid and Mn(OAc)₃.
Addition of the radical to an alkene.
Oxidation of the resulting radical to a carbocation by Mn(OAc)₃.
Intramolecular cyclization to form the γ-lactone.
Manganese(III) acetate can also promote oxidative free-radical condensation reactions. acs.orgresearchgate.net In these reactions, a radical generated from a donor molecule by manganese(III) acetate adds to an acceptor molecule, often an unsaturated system, to form a new carbon-carbon bond. For example, electrophilic radicals produced from the manganese(III) acetate oxidation of β-dicarbonyl compounds can efficiently add to the C=C double bonds of naphthoquinones. researchgate.net These reactions can be highly chemoselective, depending on the specific substrates and reaction conditions employed. researchgate.net
Generation of Aryl Radicals or Cations
Manganese(III) acetate is a potent one-electron oxidant capable of generating aryl radicals from various precursors, a process that has been harnessed for the synthesis of biaryls and heterobiaryls. acs.org One effective method involves the oxidation of arylboronic acids with manganese(III) acetate. acs.org In this reaction, the arylboronic acid is oxidized by Mn(III) to produce an aryl radical. acs.org This radical can then react in situ with an aromatic solvent, such as benzene, furan, or thiophene, to form the corresponding biaryl or heterobiaryl compound in good yields. acs.org This method is noted for its selectivity and efficiency, even with arylboronic acids that contain sensitive functional groups. acs.org
The ability of manganese(III) acetate to generate radicals is linked to its capacity to accept an electron from a suitable substrate. acs.org The rate of this radical generation can be influenced by the substrate's properties, such as its enolizability and C-H acidity. acs.org Besides arylboronic acids, manganese(III) acetate has also been used to oxidize arylhydrazines to produce aryl radicals for similar biaryl synthesis. acs.org These reactions highlight the utility of manganese(III) acetate as a key reagent in carbon-carbon bond-forming reactions that proceed through a radical pathway. acs.orgrsc.org
Polymerization and Oligomerization Catalysis (e.g., polyesters, vinyl esters)
Manganese acetate serves as a catalyst in various polymerization and oligomerization reactions. manglamchemicals.comceramic-glazes.com It is particularly utilized in the synthesis of polyesters and other polymeric materials, where it can act as a catalyst or co-catalyst. ceramic-glazes.com For instance, manganese(II) acetate can be employed in the polymerization of organic compounds, influencing the creation of the polymer chain. ceramic-glazes.com
In the context of radical polymerization, manganese complexes can be used to initiate and control the process. researchgate.netacs.org For example, manganese(III) acetate has been studied as a catalyst for the radical polymerization of guaiacol, acting as a biomimetic model for manganese peroxidase. researchgate.net The efficiency and the molecular weight of the resulting polymer can be influenced by the solvent system used. researchgate.net Furthermore, visible light can induce the cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of vinyl ethers, catalyzed by manganese complexes, demonstrating modern applications of manganese in controlled polymerization processes. acs.org
Mechanistic and Kinetic Studies of Catalytic Processes
Role of Manganese Oxidation States (Mn(II), Mn(III), Mn(IV)) in Catalytic Cycles
The catalytic activity of manganese is fundamentally linked to its ability to exist in multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV). nih.gov The transitions between these states are crucial for the progression of catalytic cycles in a wide array of chemical transformations, from biological systems to industrial processes. nih.govnih.govresearchgate.net
In many catalytic oxidation reactions, the cycle involves the oxidation of a Mn(II) species to a more reactive high-valent manganese species, such as Mn(III) or Mn(IV). rsc.orgnih.gov For example, in the cobalt/manganese/bromide-catalyzed oxidation of p-xylene, a key industrial process, Co(III) facilitates the oxidation of Mn(II) to Mn(III). rsc.org This newly formed Mn(III) species then oxidizes bromide to a bromine radical, which propagates the reaction. rsc.org The synergy between the different oxidation states of cobalt and manganese is vital for achieving high selectivity and yield. rsc.org
The stability and coordination environment of Mn(II) and Mn(III) species are highly dependent on the reaction conditions, including the solvent and ligands present. rsc.org First-principles investigations suggest that under industrial conditions in aqueous acetic acid, Mn(II) and Mn(III) are most stable as specific acetate and water-coordinated complexes. rsc.org The transition between Mn(II) and Mn(III) may involve limited coordination changes, primarily the exchange of solvent-derived ligands. rsc.org
In other systems, high-valent Mn(IV)-oxo species are proposed as key intermediates. nih.gov The formation of Mn(III) and Mn(IV) can be supported by spectroscopic evidence, and these species are often the active oxidants in processes like the degradation of pollutants. nih.gov The catalytic performance of manganese oxides is also directly related to the valence state of manganese, with the Mnⁿ/Mnⁿ⁻¹ ratio being a key factor. nih.gov The cycle is completed when the higher-valent manganese species is reduced back to Mn(II) after oxidizing the substrate, allowing the catalyst to be regenerated and participate in subsequent turnovers. nih.gov
Table 1: Role of Manganese Oxidation States in Selected Catalytic Processes
Identification of Reaction Intermediates (e.g., carbon radicals, electrophilic species)
Mechanistic studies of manganese acetate-mediated reactions have consistently pointed to the formation of radical intermediates as a key step. rsc.org Manganese(III) acetate is a classic one-electron oxidant used to generate carbon-centered radicals from a variety of precursors, including enolizable carbonyl compounds, β-dicarbonyl compounds, and arylboronic acids. acs.orgwikipedia.orgresearchgate.net
The general mechanism begins with the formation of a manganese(III)-enolate complex, followed by an inner-sphere electron transfer that reduces Mn(III) to Mn(II) and generates a carbon radical. mdpi.comnih.gov For example, the oxidation of a ketone with Mn(OAc)₃ produces an α-oxoalkyl radical. wikipedia.org This electrophilic radical can then undergo intermolecular or intramolecular addition to carbon-carbon multiple bonds. wikipedia.orgresearchgate.net
The fate of the resulting adduct radical is dependent on the reaction conditions. wikipedia.org It can abstract a hydrogen atom from the solvent, or it can be further oxidized. wikipedia.org Mn(III) itself can oxidize resonance-stabilized radicals to carbocations (electrophilic species). wikipedia.org For less stable radicals, a co-oxidant like copper(II) acetate is often employed, as it is much more effective at oxidizing primary and secondary radicals to carbocations, which can then undergo elimination or trapping by a nucleophile. wikipedia.org
In reactions involving bromide salts, the dibromide radical (HBr₂•) has been identified as a key intermediate. acs.orgnih.gov Kinetic studies suggest that complexes like Mn(II)Br₂ react with Mn(III) or Co(III) to generate a species that undergoes reductive elimination to form the dibromide radical. nih.gov This radical is a crucial component in cobalt-bromide catalyzed autoxidations. nih.gov The formation of these specific radical and electrophilic intermediates dictates the final product distribution in manganese-catalyzed reactions. wikipedia.org
Kinetic Investigations of Reaction Rates and Parameters (e.g., reaction orders, activation parameters)
Kinetic studies have been instrumental in elucidating the mechanisms of reactions involving manganese acetates. These investigations provide quantitative data on reaction rates, determine the dependence of the rate on the concentration of various species (reaction orders), and allow for the calculation of activation parameters.
For instance, the kinetics of Mn(III) generation through the oxidation of Mn(II) acetate by oxidants like cobalt(III) acetate and Ce(IV) have been thoroughly studied in acetic acid. The reaction of Co(III) acetate with excess Mn(II) acetate proceeds with specific rate constants. acs.orgnih.gov Similarly, the oxidation of Mn(II) by Ce(IV) follows a rate law that is second order in [Mn(II)] and first order in [Ce(IV)]. nih.gov
The oxidation of substrates by anodically generated Mn(III) acetate has also been kinetically analyzed. In the oxidation of α-amino acids, the reaction was found to follow a complex pathway, being competitive between zero and first order with respect to [Mn(III)]. scilit.com The rate constants were determined from plots of [Mn(III)]¹/² versus time. scilit.com
Kinetic studies on the oxidation of hydrogen bromide by Mn(III) revealed a second-order dependence on the HBr concentration. acs.orgnih.gov The influence of different metal ions and their bromide complexes on reaction rates has also been quantified, showing that species like CoBr₂ and MnBr₂ are the primary reactants with Mn(III). nih.gov These studies provide specific second-order rate constants for the reactions between different metal acetate and bromide species. nih.gov Such kinetic data are crucial for building accurate mechanistic models of these complex catalytic systems. nih.gov
Table 2: Selected Kinetic Parameters for Reactions Involving Manganese Acetate
Influence of Solvent Composition and Additives on Catalysis
The solvent system and the presence of additives can profoundly affect the outcome and efficiency of manganese acetate-catalyzed reactions. Acetic acid is the most common solvent for Mn(OAc)₃-mediated reactions, but other solvents like DMSO, methanol (B129727), and dioxane can also be used, sometimes requiring higher temperatures. scripps.edu The composition of the solvent is a critical factor dictating the product distribution. rsc.org For example, in the oxidation of oct-1-ene by Mn(III) acetate, using pure acetic acid yields γ-decanolactone almost exclusively. However, the addition of even small amounts of acetic anhydride leads to different products derived from cationic intermediates. rsc.org The presence of water can also be influential, as it can induce the disproportionation of Mn(III) into Mn(IV) and Mn(II), potentially opening up alternative two-electron oxidation pathways. scribd.com
Additives play a crucial role in modifying the catalytic activity and selectivity. researchgate.net In many cases, reactions are significantly accelerated or only become possible in the presence of an additive. researchgate.net
Co-oxidants: As mentioned, copper(II) acetate is a common additive that facilitates the oxidation of intermediate radicals to carbocations, altering the reaction pathway. wikipedia.org
Ligands: Chelating agents like picolinic acid can be added to Mn(II)-based systems to improve catalytic activity. nih.govrsc.org The ligand can increase the electron density of the metal center, leading to higher oxidation reactivity. researchgate.net
Acids/Bases: The acidity of the solvent can increase the oxidizing capacity of Mn(III)-acetate and influence the solubility and oxidation state of the manganese species. researchgate.net In some C-H activation reactions, acid additives are critical, with their conjugate bases potentially influencing the key catalytic steps. researchgate.net
Bromide Salts: In certain oxidation systems, bromide salts are essential co-catalysts. They form complexes with Mn(II) and are involved in the generation of key radical intermediates like the dibromide radical. nih.gov
Understanding the mechanisms by which solvents and additives exert their influence is vital for the rational design of new and more efficient catalytic systems based on manganese acetate. researchgate.net
Table 3: Effects of Solvents and Additives on Manganese Acetate Catalysis
Materials Science Applications of Manganese Acetates
Precursor in Nanomaterial Synthesis
Manganese acetate (B1210297) is widely employed as a starting material in the synthesis of various nanomaterials due to its solubility and ease of decomposition into manganese oxides upon heating.
Manganese acetate is a key precursor in the synthesis of various manganese oxide nanoparticles, including manganese(II) oxide (MnO), manganese(II,III) oxide (Mn3O4), and manganese(III) oxide (Mn2O3). jove.comresearchgate.net These nanoparticles are of significant interest for applications in catalysis, biosensing, and energy storage. jove.com
Different synthesis methodologies utilizing manganese acetate yield distinct nanoparticle phases and morphologies. For instance, the thermal decomposition of manganese acetate in the presence of oleic acid and trioctylamine (B72094) can produce monodispersed MnO nanocrystals. nih.gov In this process, the acetate decomposes, forming a manganese oxide-oleic acid complex, with oleic acid acting as a surfactant to control particle size and prevent aggregation. nih.gov
The sol-gel method is another common technique where manganese acetate is used to produce manganese oxide nanoparticles. researchgate.net One approach involves the initial formation of manganese oxalate (B1200264) dihydrate through a sol-gel process with oxalic acid, which is then decomposed at high temperatures in the air to yield Mn3O4 nanoparticles. researchgate.net A comparative study using manganese acetate as a precursor in a sol-gel process resulted in plate-like Mn3O4 nanoparticles with a smaller size (29.7 nm) compared to those synthesized using manganese chloride (60.6 nm), which formed cubic structures. researchgate.net
Hydrothermal synthesis using manganese acetate can produce MnO2 nanoparticles. ijset.in In a typical procedure, an aqueous solution of manganese acetate is reacted with potassium permanganate (B83412) and sodium hydroxide (B78521). ijset.in The concentration of manganese acetate in the precursor solution can influence the characteristics of the resulting nanoparticles. ijset.in Additionally, green synthesis methods have been developed, using biological extracts like lemon extract as a reducing agent and turmeric extract (curcumin) as a stabilizing agent to form MnO2 nanoparticles from manganese acetate. scientificarchives.com Sonochemical methods, which utilize ultrasonic irradiation, have also been employed to synthesize manganese oxide nanocrystals from manganese acetate solutions, leading to the formation of Mn3O4 and other phases depending on the reaction medium. psu.edu
Table 1: Synthesis of Manganese Oxide Nanoparticles from Manganese Acetate
| Synthesis Method | Precursor(s) | Resulting Nanoparticle | Key Findings |
|---|---|---|---|
| Thermal Decomposition | Manganese acetate, oleic acid, trioctylamine | MnO | Produces monodispersed nanocrystals; oleic acid acts as a surfactant. nih.gov |
| Sol-Gel | Manganese acetate, oxalic acid | Mn3O4 | Forms plate-like nanoparticles with a size of approximately 29.7 nm. researchgate.net |
| Hydrothermal | Manganese acetate, potassium permanganate, sodium hydroxide | MnO2 | The concentration of manganese acetate influences nanoparticle characteristics. ijset.in |
| Green Synthesis | Manganese acetate, lemon extract (reducing agent), curcumin (B1669340) (stabilizer) | MnO2 | An environmentally friendly method for nanoparticle synthesis. scientificarchives.com |
| Sonochemical | Manganese acetate in aqueous solution | Mn3O4, MnOOH | The application of a magnetic field during synthesis can influence the resulting phases and particle morphology. psu.edu |
Manganese acetate is a valuable precursor in the fabrication of thin films, particularly through the sol-gel method. sigmaaldrich.comresearchgate.net This technique offers advantages such as good compositional control, cost-effectiveness, and the ability to coat large areas. gdcrajampeta.edu.incam.ac.uk
In the sol-gel process, manganese acetate is dissolved in a suitable solvent, often with stabilizers and other metal precursors, to form a stable sol. gdcrajampeta.edu.incam.ac.uk This solution is then deposited onto a substrate using techniques like spin-coating. gdcrajampeta.edu.incam.ac.uk Subsequent heat treatment (annealing) removes organic components and crystallizes the film, forming the desired metal oxide. researchgate.netcam.ac.uk
For example, manganese oxide thin films with potential applications in supercapacitors have been prepared using manganese acetate as the precursor. researchgate.net The post-heat treatment temperature significantly affects the final phase of the manganese oxide (Mn2O3 and Mn3O4) and the film's porosity, which in turn influences its electrochemical properties. researchgate.net Research has shown that films heat-treated at 300 °C exhibit the highest specific capacitance. researchgate.net
Manganese acetate is also used to create doped thin films. For instance, it serves as the manganese source for doping zinc oxide (ZnO) thin films prepared by a sol-gel method. gdcrajampeta.edu.in In this process, zinc acetate and manganese acetate are dissolved in a solvent with a stabilizer like monoethanolamine. gdcrajampeta.edu.in The resulting solution is spin-coated onto a substrate, and the film is annealed to produce Mn-doped ZnO films, which have potential applications in spintronics and optoelectronics. gdcrajampeta.edu.in Similarly, manganese acetate has been used as a precursor, along with zinc acetate and ammonium (B1175870) metavanadate, to prepare Zn-V-Mn-O thin films for low-voltage varistor applications. cam.ac.uk It is also a component in the sol-gel preparation of manganese and nickel co-doped bismuth ferrite (B1171679) thin films. google.com
Energy Storage and Battery Materials
Manganese acetate plays a significant role as a precursor in the synthesis of materials for energy storage, particularly for rechargeable batteries. sigmaaldrich.com
Manganese acetate is a commonly used precursor for the synthesis of cathode-active materials for both lithium-ion (Li-ion) and aqueous manganese-ion batteries. sigmaaldrich.comsigmaaldrich.cn Its use is advantageous due to its role in forming various manganese oxide structures that can host lithium or manganese ions.
In the field of Li-ion batteries, manganese acetate is used to synthesize spinel-structured lithium manganese oxide (LiMn2O4) and layered lithium-rich manganese-based oxides. sigmaaldrich.cnuwc.ac.zausu.ac.id For instance, LiMn2O4 can be synthesized via a solution method where lithium acetate and manganese acetate tetrahydrate are used as raw materials. usu.ac.id The calcination temperature during this process is a critical parameter that influences the crystallinity and particle size of the final cathode material. usu.ac.id Manganese acetate is also a precursor in the preparation of LiNi1/3Co1/3Mn1/3O2 (NCM) powder and cobalt-free lithium-rich manganese cathode materials like Li1.2Mn0.6Ni0.2O2. sigmaaldrich.cnmdpi.commdpi.com Surface modification of these cathode materials, for example by creating a Li4Mn5O12 shell using manganese acetate, can enhance their stability and performance. mdpi.com
Manganese acetate also finds application in the development of aqueous manganese-ion batteries, which are considered for large-scale energy storage due to their low cost and inherent safety. researchgate.netaip.org In these systems, manganese acetate can be a component of the electrolyte. researchgate.netacs.org The acetate ions can influence the dissolution and deposition mechanism of manganese dioxide (MnO2) at the cathode, which is a key process in some aqueous battery designs. acs.org By promoting the Mn4+/Mn2+ redox reaction, acetate-based electrolytes can lead to high discharge specific capacity and excellent cycling stability. acs.org
Table 2: Use of Manganese Acetate in Cathode Material Synthesis
| Battery Type | Cathode Material | Role of Manganese Acetate | Synthesis Method |
|---|---|---|---|
| Li-ion | LiMn2O4 | Manganese source | Solution method, Co-precipitation |
| Li-ion | LiNi1/3Co1/3Mn1/3O2 (NCM) | Precursor | Not specified |
| Li-ion | Li1.2Mn0.6Ni0.2O2 | Precursor | Sol-gel |
| Aqueous Mn-ion | MnO2 | Electrolyte component/precursor | Dissolution/deposition in acetate-based electrolyte |
In the context of aqueous manganese-ion batteries, the acetate ion from manganese acetate plays a crucial role in influencing the coordination chemistry and desolvation kinetics of manganese ions (Mn2+) in the electrolyte. researchgate.netscilit.com This has a direct impact on the battery's performance, particularly the efficiency of ion transfer at the electrode-electrolyte interface. researchgate.netrsc.org
Mn2+ ions in a typical aqueous electrolyte exist as a stable hexaaqua complex, [Mn(H2O)6]2+. researchgate.net The removal of these water molecules (desolvation) is a necessary step for the Mn2+ ion to be incorporated into the anode material during charging, and this process can be slow, limiting the battery's rate capability. researchgate.netrsc.orgrsc.org
Research has demonstrated that the presence of acetate ions (Ac-) can alter this solvation shell. researchgate.net Acetate ions can participate in a ligand exchange with the water molecules, forming a distorted, water-deficient hydration shell around the Mn2+ ion, such as [Mn(H2O)5Ac]+. researchgate.net This coordination of acetate to the Mn2+ ion facilitates the desolvation process, lowering the energy barrier for the removal of the remaining water molecules. researchgate.net This accelerated desolvation kinetics enhances the storage performance of the anode in terms of both capacity and stability. researchgate.net This effect is noted to be ion-specific, highlighting the unique interaction between acetate and manganese ions compared to other divalent ions like Zn2+. researchgate.net
Optical and Scintillation Materials (e.g., pyridine (B92270) manganese halide scintillators)
Manganese acetate is utilized as a starting material in the fabrication of certain optical and scintillation materials. sigmaaldrich.com Scintillators are materials that emit light when exposed to high-energy radiation, such as X-rays, and are crucial components in medical imaging and other detection technologies. chemrxiv.orggoogle.com
Specifically, manganese(II) acetate can be used to prepare pyridine manganese halide scintillators. sigmaaldrich.comsigmaaldrich.com These are part of a class of materials known as hybrid organic-inorganic metal halides, which have gained attention for their promising optical properties, low toxicity, and ease of synthesis. chemrxiv.orgresearchgate.net In these materials, the manganese(II) ions act as the luminescent centers. The structure and composition of the organic and halide components can be tuned to optimize the scintillation properties, such as light yield and decay time. chemrxiv.org While the direct synthesis route from manganese acetate to the final scintillator product involves several steps, the acetate compound serves as a convenient and effective source of manganese(II) ions for the initial reaction. sigmaaldrich.com
Pigments and Colorants Research
Manganese acetate serves as a crucial precursor in the synthesis of a variety of pigments and colorants, finding applications in industries ranging from ceramics and glass to paints and coatings. manglamchemicals.comchemiis.comlookchem.com Its utility lies in its ability to decompose upon heating or to react with other compounds to form intensely colored manganese-based materials, typically in shades of brown, black, pink, and red. manglamchemicals.comceramic-glazes.com Research in this area focuses on developing new pigment formulations with enhanced properties such as thermal stability, color consistency, and unique optical characteristics.
The thermal decomposition of manganese acetate is a common route to produce manganese oxides, which are themselves valuable pigments. For instance, the controlled heating of manganese(II) acetate can yield manganese oxides like hausmannite (Mn3O4) and manganosite (MnO), which are used to impart black and brown colors. rsc.org The temperature and atmosphere during calcination are critical parameters that influence the final oxidation state of the manganese and, consequently, the color of the resulting pigment.
Beyond simple oxides, manganese acetate is utilized in the synthesis of more complex pigment structures. Research has demonstrated its role in creating mixed-metal oxide pigments and ceramic colorants. For example, waste cobalt-manganese catalysts, originally prepared from manganese acetate solutions, have been successfully used to create black ceramic pigments. google.com In one patented method, cobalt-manganese waste material is calcined with other oxides like chromium oxide and iron oxide at high temperatures (around 1300°C) to produce a stable black pigment. google.com This process not only provides a route to valuable pigments but also offers a method for recycling industrial waste. google.com
Investigations into novel manganese-based pigments often involve complex syntheses where manganese precursors, including acetates, are key. Studies on manganese phosphate (B84403) and silicate (B1173343) systems have yielded pigments with a range of colors. For instance, novel violet pigments have been synthesized from manganese oxide, aluminum hydroxide, and phosphoric acid, with research exploring the substitution of manganese with other metals like cobalt to achieve more reddish hues. researchgate.net Similarly, research into manganese lazulite compositions has produced pigments that change color from light red to orange and purple depending on the heating temperature. davidpublisher.com
The following tables summarize research findings on the synthesis and properties of various manganese-based pigments.
Table 1: Synthesis of Manganese-Based Ceramic Pigments
| Pigment Base | Precursors/Mixture | Synthesis Method | Calcination Temperature (°C) | Resulting Color | Source |
|---|---|---|---|---|---|
| Cobalt-Manganese | Cobalt-manganese waste catalyst (from manganese acetate), cobalt oxide, chromium oxide, iron oxide red, manganese oxide | Calcination, ball milling, washing, drying | 1300 | Black | google.com |
| Chromite-Manganese | Chromite ore, manganese ore (30-50 wt%) | Wet milling, drying, calcination | 1250 | Dark black to light grey | scispace.com |
| Calcium Manganese Oxide | Calcium carbonate, manganese dioxide | Solid-state reaction | Not specified | Black | rsc.org |
Table 2: Color Properties of Synthesized Manganese Pigments
| Pigment System | Composition | L* (Lightness) | a* (Red/Green) | b* (Yellow/Blue) | Key Finding | Source |
|---|---|---|---|---|---|---|
| Calcium Manganese Oxide | Ca2Mn0.85Ti0.15O4 | Not specified | Not specified | Not specified | Optimized for high Near-Infrared (NIR) reflectance (66.2%) while maintaining a black color. | rsc.org |
| Manganese Lazulite | Mn-based lazulite | Variable | Variable | Variable | Color changes with heating temperature; sensitive to acid and base solutions, which darken the color. | davidpublisher.com |
The research highlights a trend towards creating functional pigments where color is just one of the desired properties. For instance, the development of black calcium manganese oxide pigments has been driven by the need for materials with high near-infrared (NIR) reflectance for "cool roof" applications, which help in reducing building temperatures. rsc.org In this area, titanium-doped calcium manganese oxide (Ca2Mn1−xTixO4) has been shown to have significantly higher NIR solar reflectance compared to commercially available black pigments. rsc.org While these studies may not always use manganese acetate directly as the starting material, they are part of the broader research into manganese-containing colorants, for which manganese acetate is a recognized and important precursor. manglamchemicals.comchemiis.com
Environmental and Industrial Research Aspects of Acetic Acid;manganese
Role in Pollution Abatement Technologies
The synergistic effects of manganese and acetate (B1210297) ions are leveraged in various technologies aimed at mitigating environmental pollution, particularly in the treatment of contaminated water sources.
Catalytic Ozonation in Water Treatment
Manganese acetate serves as a precursor in the synthesis of manganese dioxide (MnO₂) catalysts, which are instrumental in heterogeneous catalytic ozonation processes for wastewater treatment. eeer.org This technology is particularly effective for degrading refractory organic pollutants found in industrial effluents, such as those from coking wastewater. eeer.org The catalytic process enhances the decomposition of ozone to generate highly reactive oxygen species, which are powerful oxidizing agents capable of breaking down complex organic molecules. eeer.orgresearchgate.net
The choice of manganese precursor, including manganese acetate, can influence the physical and chemical properties of the resulting MnO₂ catalyst, thereby affecting its catalytic activity. eeer.org Research has shown that catalysts derived from different manganese salts exhibit varying performance levels in the ozonation of pollutants. eeer.org For instance, manganese acetate has been used to prepare MnO₂ loaded catalysts on various supports like activated carbon, alundum, and zeolite. google.com These supported catalysts offer advantages such as improved granularity, ease of recovery, and high reusability, making them suitable for treating difficult-to-degrade pollutants. google.com
A coupled treatment system employing catalytic ozonation followed by a sequencing batch reactor (SBR) has demonstrated high removal efficiencies for a range of pollutants in industrial wastewater. nih.gov In one study, a specific ozone dose applied in the catalytic ozonation stage significantly reduced the concentration of toxic chlorinated nitroaromatic compounds and improved the biodegradability of the wastewater, making it amenable to subsequent biological treatment. nih.gov This integrated approach achieved high removal rates for chemical oxygen demand (COD), biochemical oxygen demand (BOD₅), total organic carbon (TOC), and color. nih.gov
Table 1: Pollutant Removal Efficiency using Catalytic Ozonation-SBR Coupled Process This table is based on data from a study on the treatment of industrial wastewater containing chlorinated nitroaromatic compounds.
| Parameter | Influent Concentration | Effluent Concentration | Removal Efficiency (%) |
| COD | 2500-3500 mg/L | 128 mg/L | 95.8 |
| BOD₅ | 350-500 mg/L | 27.5 mg/L | 93.8 |
| TOC | 800-1200 mg/L | 25.0 mg/L | 97.6 |
| Color | Not specified | 20 multiples | 99.3 |
| NH₃-N | 50.4-61.0 mg/L | 10 mg/L | ~80 |
Removal of Divalent Manganese from Water by Adsorption
The presence of divalent manganese (Mn²⁺) in water sources is a significant concern due to its potential toxicity and aesthetic issues. cwejournal.orguj.ac.za Adsorption is a widely recognized and economical method for the removal of manganese ions from aqueous solutions. cwejournal.orgupt.ro Various low-cost adsorbents, including agricultural waste like orange peels, have been investigated for their potential to remove Mn(II) from water. uj.ac.za
The efficiency of the adsorption process is influenced by several factors, including the nature of the adsorbent and the pH of the water. Research has shown that modifying adsorbents can enhance their capacity for manganese removal. For example, granular activated carbon (GAC) loaded with chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA) has demonstrated improved adsorptive power for Mn(II) compared to GAC alone. cwejournal.org The adsorption process, in this case, was found to be in good agreement with the Langmuir isotherm model, suggesting a monolayer adsorption process. cwejournal.org The uptake of Mn(II) was observed to be more effective at a pH of 8.6. cwejournal.org
While the direct use of "acetic acid;manganese" in a combined form for adsorption is not the primary focus of these studies, the underlying chemistry of manganese oxides and their interaction with manganese ions is crucial. Manganese oxides can act as both an adsorbent and an oxidizing agent for Mn²⁺. mdpi.com The removal process can involve the surface complexation of Mn²⁺ onto the manganese oxide surface, followed by oxidation to higher valence states. mdpi.com
Leaching and Recovery Studies
Acetic acid, as a mild organic acid, plays a significant role in the hydrometallurgical recovery of valuable metals from various waste materials, often in processes involving manganese compounds.
Extraction of Metals from Waste Materials
Spent Batteries: The recycling of spent batteries is crucial for recovering valuable metals and mitigating environmental pollution. Acetic acid has been effectively used as a leaching agent to extract metals like zinc (Zn) and manganese (Mn) from spent zinc-carbon batteries. researchgate.netdergipark.org.tr Studies have shown that leaching efficiency is dependent on parameters such as acetic acid concentration, temperature, stirring speed, and particle size. researchgate.netdergipark.org.tr Under optimized conditions, significant extraction percentages of both zinc and manganese can be achieved. researchgate.netdergipark.org.tr For instance, one study reported extraction efficiencies of 83.59% for Zn and 52.47% for Mn using a 2.0 M acetic acid solution at 60°C. researchgate.netdergipark.org.tr
In the context of lithium-ion batteries (LIBs), particularly those with lithium nickel-manganese-cobalt oxide (NMC) cathodes, acetic acid has been employed as a more environmentally friendly alternative to strong inorganic acids for leaching valuable metals. rsc.org The use of ultrasound-assisted leaching with acetic acid has been shown to significantly reduce the leaching time and improve the extraction percentages of lithium (Li), manganese (Mn), cobalt (Co), and nickel (Ni). rsc.org The addition of a reducing agent, such as hydrogen peroxide (H₂O₂), can further enhance the leaching efficiency. acs.org Mechanochemical leaching, another energy-efficient method, has also demonstrated high recovery rates of metals from LIB cathodes using acetic acid, with the addition of a green reductant like pomegranate peel extract. researchgate.net
Table 2: Metal Extraction from Spent Batteries using Acetic Acid This table synthesizes data from various studies on the leaching of metals from different types of spent batteries.
| Battery Type | Target Metals | Leaching Conditions | Extraction Efficiency (%) | Reference |
| Zinc-Carbon | Zn, Mn | 2.0 M Acetic Acid, 60°C, 240 min | Zn: 83.59, Mn: 52.47 | researchgate.netdergipark.org.tr |
| NMC Li-ion | Li, Mn, Co, Ni | Acetic Acid, Ultrasound-assisted | Improved leaching percentage | rsc.org |
| NMC Li-ion | Li, Ni, Mn, Co | 3.5 mol/L Acetic Acid, 60°C, 4 vol% H₂O₂ | Nearly 100 | acs.org |
| Li-ion Cathode | Ni, Co, Mn, Li | 1 M Acetic Acid, Mechanochemical | Up to 98.1 | researchgate.net |
Manganese Nodules: Deep-sea manganese nodules are a potential source of valuable metals, including manganese, copper, nickel, and cobalt. acs.orgresearchgate.net Acid leaching is a common method for extracting these metals. While strong acids like sulfuric acid are often used, research has also explored the use of other leaching agents. acs.orgmdpi.com The fundamental principle involves the reduction of Mn(IV) in the nodules to the more soluble Mn(II) form. acs.orgresearchgate.net Bioleaching, using microorganisms to facilitate metal extraction, presents an intriguing and more sustainable approach. Studies have investigated the use of acetogenic bacteria, which produce acetic acid, to leach manganese from ferromanganese nodules. researchgate.net One study found that a symbiotic community of bacteria and yeast (SCOBY) from kombucha, which produces acetic acid, could extract a significant percentage of manganese from low-grade ore. researchgate.net
Desorption Processes in Lithium Recovery
The increasing demand for lithium has spurred research into its recovery from various sources, including geothermal brines. rsc.org Adsorption using manganese-based ion-sieves is a promising technology for the selective recovery of lithium. rsc.orgacs.org After lithium is adsorbed onto the manganese oxide material, a desorption step is required to recover the lithium and regenerate the adsorbent.
Acetic acid has been investigated as a desorption agent for releasing lithium from manganese oxide adsorbents. rsc.orgresearchgate.net Studies have compared its effectiveness to other agents like hydrochloric acid and ammonium (B1175870) peroxydisulfate. rsc.orgresearchgate.net Research indicates that acetic acid can achieve high lithium recovery with the advantage of causing lower dissolution of the manganese adsorbent compared to strong acids like HCl. rsc.orgresearchgate.net However, long-term cycling experiments have shown that some competing ions can accumulate on the adsorbent when acetic acid is used. rsc.orgresearchgate.net The desorption process is essentially an ion-exchange mechanism where protons from the acid replace the adsorbed lithium ions. acs.orgresearchgate.net
Biogeochemical and Environmental Microbiology Research
The interplay between acetic acid and manganese is a fundamental aspect of biogeochemical cycles in various environments. Acetate is a common and abundant organic carbon substrate that fuels microbial activity in anoxic settings. gatech.edu
In these environments, certain microorganisms can utilize acetate as an electron donor while using manganese(IV) oxides as an electron acceptor, leading to the reductive dissolution of manganese and the release of soluble Mn(II). frontiersin.org This process is a key component of the manganese cycle and influences the mobility and fate of other elements. For instance, the reduction of manganese oxides can impact the cycling of arsenic in groundwater. frontiersin.org
Research has identified specific bacteria capable of this metabolic process. For example, certain strains of Shewanella have been shown to anaerobically oxidize acetate with Mn(III) as the electron acceptor. gatech.edu In the pelagic redoxclines of the Baltic Sea, acetate-utilizing bacteria, including Arcobacter and Colwellia species, have been identified as active heterotrophs. nih.gov Notably, Arcobacter appears to be particularly relevant in environments where manganese reduction is a dominant process. nih.gov
Stimulation of Methanogenesis from Wastewater
The addition of elemental manganese has been identified as a novel and effective method for enhancing methanogenesis in anaerobic digestion systems for wastewater treatment. nih.gov Research indicates that manganese supplementation can significantly boost both the yield and production rate of methane (B114726). nih.govresearchgate.net
In one study, the introduction of 4 g/L of elemental manganese resulted in a 3.4-fold increase in the total methane yield, from 0.89 ± 0.03 to 2.99 ± 0.37 M/gVSS within 120 hours. nih.govresearchgate.net The methane production rate saw an even more substantial increase of 4.4-fold, rising from 6.2 ± 0.1 to 27.2 ± 2.2 mM/gVSS/h. nih.govresearchgate.net This enhancement is attributed to several factors. A key observation is the increased consumption of acetate and a reduction in the generation of propionate (B1217596) during the methanogenesis process in the presence of manganese. nih.govresearchgate.net
Further investigation revealed that elemental manganese acts as an electron donor for the methanogenesis from carbon dioxide. nih.govresearchgate.net This leads to a higher proportion of methane in the produced biogas. With a 4 g/L manganese addition, the final methane proportion reached 96.9%, a 2.1-fold increase compared to the control group's 46.6%. nih.govresearchgate.net Some research has also explored the synergistic effects of adding both iron and manganese. In such systems, iron powder aids in hydrolysis and acidification, promoting the production of acetic acid while reducing propionic acid. ijirset.comirjet.net Concurrently, manganese metal supports hydrogenotrophic methanogens, which produce methane from carbon dioxide. ijirset.comirjet.net
The table below summarizes the impact of elemental manganese addition on key methanogenesis parameters.
| Parameter | Control (No Manganese) | With 4 g/L Elemental Manganese | Fold Increase |
| Total Methane Yield (M/gVSS within 120h) | 0.89 ± 0.03 | 2.99 ± 0.37 | 3.4 |
| Methane Production Rate (mM/gVSS/h) | 6.2 ± 0.1 | 27.2 ± 2.2 | 4.4 |
| Final Methane Proportion in Biogas (%) | 46.6 | 96.9 | 2.1 |
Interactions with Indole (B1671886) Acetic Acid in Plant Systems (from a research context on manganese toxicity mechanisms)
In plant systems, the interaction between manganese and indole acetic acid (IAA), a crucial plant hormone, is primarily studied in the context of manganese toxicity. biorxiv.orgnih.gov While essential for plant growth in trace amounts, excessive accumulation of manganese in plant tissues can lead to toxicity, which manifests as growth defects. biorxiv.orgnih.govfrontiersin.org Research suggests that these growth defects are linked to the disruption of IAA homeostasis. biorxiv.orgnih.gov
Studies on various plants, including rice and cotton, have shown that excess manganese accumulation results in a deficiency of IAA. biorxiv.orgnih.govnih.gov This reduction in IAA concentration is a key factor in the suppression of plant growth observed under manganese toxicity. biorxiv.orgnih.gov The mechanism behind this IAA deficiency involves the increased activity of IAA-oxidase, an enzyme responsible for the degradation of IAA. nih.gov A direct relationship has been observed between the level of manganese toxicity and the increase in IAA-oxidase activity. nih.gov In plants suffering from severe manganese toxicity, extracts from young leaves showed significantly higher IAA-oxidase activity compared to plants grown under normal manganese levels. nih.gov
The consequences of this manganese-induced IAA deficiency are significant. It leads to the suppression of CO2 assimilation, partly due to stomatal closure and alterations in leaf anatomical development. biorxiv.orgnih.gov Gene expression analyses in rice plants under manganese stress have revealed symptoms consistent with IAA deficiency. biorxiv.orgnih.gov A hypothesis has been put forward that the visible symptoms of manganese toxicity in plants are essentially expressions of an auxin (IAA) deficiency caused by the abnormally high, manganese-induced activity of IAA-oxidase. nih.gov
The following table presents findings from a study on the effect of manganese toxicity on IAA concentration in rice leaves.
| Condition | Leaf Indole Acetic Acid (IAA) Concentration |
| Control | ~14 ng/g fresh weight |
| Manganese-Toxic | ~8 ng/g fresh weight |
Advanced Characterization and Analytical Research Techniques
The comprehensive analysis of manganese acetate (B1210297) relies on a suite of advanced instrumental methods. These techniques provide detailed information regarding the compound's structure, electronic properties, purity, and thermal stability.
Q & A
Q. How can the concentration of acetic acid in a solution be accurately determined using titration?
Methodological Answer: A standard approach involves acid-base titration with sodium hydroxide (NaOH). Key steps include:
- Standardization of NaOH : Use potassium hydrogen phthalate (KHP) as a primary standard to calibrate NaOH concentration .
- Titration Setup : Add phenolphthalein indicator to acetic acid; titrate until a faint pink endpoint.
- Data Analysis : Calculate molarity using .
- Error Mitigation : Minimize measurement errors (e.g., parallax, spillage) and repeat trials for statistical reliability. reports a 13.6% error in vinegar analysis due to procedural inconsistencies, emphasizing the need for precise volumetric tools .
Q. What physicochemical properties of acetic acid are critical for experimental design?
Key Properties:
- Viscosity : Temperature-dependent viscosity affects reaction kinetics (Table 1). For example, at 30°C, dynamic viscosity is 1.037 mPa·s, decreasing to 0.457 mPa·s at 100°C .
- Acidity : pKa = 4.76, influencing buffer preparation and protonation states in reactions .
- Solubility : Miscibility with polar solvents (e.g., water, ethanol) enables homogeneous reaction conditions.
Q. Table 1: Dynamic Viscosity of Acetic Acid at Different Temperatures
| Temperature (°C) | Viscosity (mPa·s) |
|---|---|
| 30 | 1.037 |
| 50 | 0.792 |
| 75 | 0.591 |
| 100 | 0.457 |
Q. What is the optimal method for synthesizing manganese-acetic acid complexes?
Synthesis Protocol:
-
Redox Reaction : Dissolve manganese(II) carbonate in glacial acetic acid under reflux to produce manganese acetate:
-
Characterization : Use XRD for crystallinity analysis and ICP-OES for purity validation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate manganese-based catalysts in acetic acid reactions?
Experimental Design:
- Objective : Assess catalytic efficiency in oxidation or carboxylation reactions (e.g., methanol hydrocarboxylation with CO and H) .
- Variables :
- Independent : Catalyst loading (wt%), temperature, pressure.
- Dependent : Yield of acetic acid, turnover frequency (TOF).
- Controls : Use inert catalysts (e.g., silica) to isolate manganese’s role.
- Data Collection : Monitor reaction progress via GC-MS or HPLC .
Q. How should contradictions in catalytic efficiency data between studies be resolved?
Analytical Framework:
- Source Comparison : Contrast methodologies (e.g., differences in precursor purity, reaction pH, or stirring rates) .
- Statistical Validation : Apply ANOVA to evaluate significance of reported discrepancies. For instance, catalytic TOF variations >10% may arise from unaccounted variables like trace metal impurities .
- Reproducibility Tests : Replicate experiments using protocols from conflicting studies to identify systemic errors .
Q. What advanced techniques characterize interactions between manganese and acetic acid?
Analytical Methods:
- Spectroscopy : XAFS (X-ray absorption fine structure) to probe Mn oxidation states and coordination environments .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability of manganese acetate complexes .
- Computational Modeling : DFT calculations to predict reaction pathways and intermediate structures .
Guidelines for Reporting Findings
- Data Presentation : Raw data (e.g., titration volumes) should be appended, while processed results (e.g., molarity calculations) are included in the main text .
- Statistical Rigor : Use error bars (standard deviation) and t-tests to validate significance .
- Reproducibility : Document equipment specifications (e.g., burette precision ±0.05 mL) and environmental conditions (e.g., 25°C for viscosity measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
